Cangrelor Impurity 1 Cangrelor Impurity 1 an impurity of Cangrelor
Brand Name: Vulcanchem
CAS No.: 1054332-15-8
VCID: VC0194473
InChI:
SMILES:
Molecular Formula: C19H25F3N7O5PS2
Molecular Weight: 583.55

Cangrelor Impurity 1

CAS No.: 1054332-15-8

Cat. No.: VC0194473

Molecular Formula: C19H25F3N7O5PS2

Molecular Weight: 583.55

Purity: > 95%

* For research use only. Not for human or veterinary use.

Cangrelor Impurity 1 - 1054332-15-8

Specification

CAS No. 1054332-15-8
Molecular Formula C19H25F3N7O5PS2
Molecular Weight 583.55

Introduction

Chemical Identity and Properties

Cangrelor Impurity 1 is identified by its chemical name (2R, 3R, 4S, 5R)-2-(6-Amino-2-((3, 3, 3-trifluoropropyl)thio)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3, 4-diol . This compound represents a structural variant of the parent drug cangrelor, which is a P2Y12 platelet receptor antagonist used in percutaneous coronary intervention to reduce thrombotic cardiovascular events.

PropertyValueReference
CAS Number163706-51-2
Molecular FormulaC13H16F3N5O4S
Molecular Weight395.36
Physical StateSolid
Structure TypePurine derivative

The chemical structure of Cangrelor Impurity 1 features a purine ring system with a trifluoropropylthio substituent at the 2-position and an amino group at the 6-position. The molecule also contains a tetrahydrofuran moiety with hydroxyl groups at the 3 and 4 positions and a hydroxymethyl group at the 5 position .

Formation and Origin

Cangrelor Impurity 1 is primarily a byproduct formed during the synthesis of cangrelor and plays an important role in quality control and regulatory compliance in pharmaceutical manufacturing. Understanding its formation pathways is crucial for controlling its levels during production processes.

Synthesis-Related Formation

The formation of Cangrelor Impurity 1 can occur through several reaction pathways during cangrelor synthesis:

  • Incomplete reactions during nucleophilic substitution steps

  • Side reactions involving the trifluoropropylthio group

  • Decomposition of intermediates under certain reaction conditions

During the laboratory optimization of cangrelor precursors, several process-related impurities have been identified. The impurities can be effectively removed via recrystallization in post-processing steps .

Degradation Pathways

A complete degradation study performed on cangrelor drug substance according to ICH guidelines revealed that cangrelor is particularly sensitive to acidic, basic, and oxidative conditions . These conditions can lead to the formation of degradation products including Cangrelor Impurity 1. The drug substance remained relatively stable under thermal and photolytic stress conditions .

Analytical Methods for Detection and Quantification

The accurate detection and quantification of Cangrelor Impurity 1 are essential for ensuring the quality and safety of pharmaceutical formulations containing cangrelor.

High-Performance Liquid Chromatography (HPLC)

HPLC is the predominant method for separating and quantifying Cangrelor Impurity 1. The FDA's evaluation of cangrelor formulations includes HPLC methods for assay and impurity determination .

Table 2: HPLC Parameters for Cangrelor Impurity Analysis

ParameterSpecificationReference
Method TypeReverse-phase HPLC
DetectionUV detection
Impurity LimitIndividual impurities typically <0.5%
Total ImpuritiesCombined impurities <1.5%

The assay and content uniformity for cangrelor are determined using HPLC techniques, with calculations based on the measured amount per vial divided by the label claim .

Advanced Characterization Techniques

For structural characterization of Cangrelor Impurity 1 and other degradation products, more sophisticated analytical approaches are employed:

  • LC/QTOF/MS/MS analysis for precise structural elucidation

  • NMR studies for comprehensive structural characterization

  • High-resolution mass spectrometry (HRMS) for molecular formula confirmation

These techniques are essential for fully characterizing impurities in cangrelor formulations and ensuring accurate identification .

Impurity CategoryThresholdReference
Individual specified impurityTypically <0.5% by weight
Total combined impurities (A-E)<1.5% by weight
Lower acceptable thresholds<1.0% by weight

These specifications are crucial for ensuring the safety, efficacy, and stability of cangrelor formulations.

Manufacturing Process Controls

To maintain impurity levels within acceptable limits, several control strategies are implemented during manufacturing:

  • Optimized reaction conditions (pH between 7.0 and 9.5)

  • Controlled moisture levels (<2.0% by weight)

  • Appropriate solvent selection and purification steps

These controls help ensure that the final cangrelor product meets stringent purity requirements with impurity levels maintained below regulatory thresholds .

SupplierCatalog NumberChemical IdentifiersReferences
AquigenBioAQ-C014511CAS: 163706-51-2
TLC Pharmaceutical StandardsC-110005MW: 599.54 (alternative form)
PharmAffiliatesCatalogue ListedVarious specifications
SynThink ChemicalsSA29402CAS: 163706-51-2

Pharmaceutical Significance

Quality Control Implications

The identification and control of Cangrelor Impurity 1 are crucial aspects of pharmaceutical quality control. Regulatory bodies require stringent controls on impurities to ensure drug safety. The accurate characterization and quantification of this impurity help manufacturers comply with these regulations.

Stability Considerations

Understanding the degradation pathways of cangrelor, including the formation of impurities like Cangrelor Impurity 1, informs stability studies that assess how formulations behave over time under various conditions. This knowledge is essential for determining appropriate storage conditions and shelf-life for cangrelor formulations.

Research Applications

Beyond its significance in pharmaceutical quality control, Cangrelor Impurity 1 has valuable applications in research contexts.

Analytical Method Development

Clinical Context

Cangrelor's clinical applications highlight the importance of monitoring impurities like Cangrelor Impurity 1. In clinical trials, cangrelor has demonstrated significant benefits in preventing major adverse cardiovascular events compared to traditional therapies.

Therapeutic Role of Parent Compound

Cangrelor is primarily used as an antiplatelet agent in patients undergoing percutaneous coronary intervention to lower the risk of blood clots and heart attack . The drug works as a P2Y12 platelet inhibitor, preventing platelet aggregation and reducing thrombotic events.

Future Research Directions

Ongoing research in pharmaceutical impurities continues to enhance our understanding of compounds like Cangrelor Impurity 1.

Advanced Analytical Techniques

The development of more sensitive and selective analytical techniques will improve the detection and characterization of impurities at increasingly lower levels. This advancement will support more stringent quality control measures and enhance drug safety.

Process Optimization Strategies

Future research may focus on optimizing manufacturing processes to minimize the formation of Cangrelor Impurity 1 and other impurities. This includes exploring alternative synthetic routes, catalysts, and reaction conditions that produce fewer impurities.

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